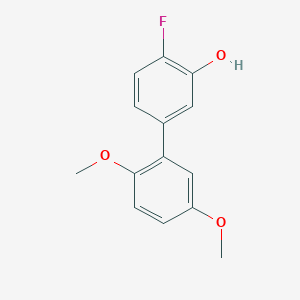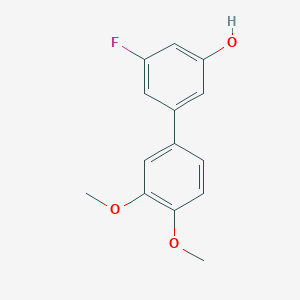
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% (5-FCFP-95) is a fluorinated phenol compound that has been widely used in scientific research for its unique properties. It is an important reagent for organic synthesis and has been used in a variety of applications such as in the synthesis of pharmaceuticals, polymers, and other materials. 5-FCFP-95 is also known for its biological activity and has been studied for its potential use in drug development.
科学研究应用
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used in the synthesis of pharmaceuticals, polymers, and other materials. It has also been studied for its potential use in drug development. Additionally, 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has been used as a fluorescent dye in immunohistochemistry, as a fluorescent probe for the detection of metal ions, and as a substrate for the synthesis of fluorescent nanoparticles.
作用机制
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed that the fluorinated phenol moiety of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% is responsible for its unique properties. It is thought that the fluorinated phenol moiety of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% interacts with the target molecule in a specific manner, which results in the desired biological activity.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has been studied for its potential use in drug development. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties in animal models. Additionally, 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has been shown to have antioxidant, anti-fungal, and anti-bacterial properties. It has also been shown to have neuroprotective effects in animal models.
实验室实验的优点和局限性
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound and is not toxic to humans or animals. However, there are some limitations to its use in laboratory experiments. It is not soluble in water and is not very soluble in organic solvents. Additionally, it is not very stable in light and can degrade over time.
未来方向
The potential of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% for use in drug development is an area of active research. Additionally, further research is needed to better understand the mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% and to explore its potential for use in other applications. Additionally, further research is needed to explore the potential of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% for use in the synthesis of other materials. Finally, further research is needed to explore the potential of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% as a fluorescent probe for the detection of metal ions.
合成方法
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% can be synthesized in a three-step process. The first step involves the reaction of 4-chlorophenol with 3-fluorobenzaldehyde in the presence of an acid catalyst. This reaction yields 4-chloro-3-fluorophenol. The second step involves the reaction of the 4-chloro-3-fluorophenol with 4-carboxybenzaldehyde in the presence of an acid catalyst. This reaction yields 5-(4-carboxy-3-fluorophenyl)-3-fluorophenol. The third step involves the purification of the 5-(4-carboxy-3-fluorophenyl)-3-fluorophenol by recrystallization and yields a 95% pure product.
属性
IUPAC Name |
2-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(15)5-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVZQXHELVUZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684400 |
Source


|
| Record name | 3,3'-Difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-97-4 |
Source


|
| Record name | 3,3'-Difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














